molecular formula C21H26N4O B2559716 1-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-ethylurea CAS No. 478077-19-9

1-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-ethylurea

Cat. No.: B2559716
CAS No.: 478077-19-9
M. Wt: 350.466
InChI Key: NTSQBBFQTCNQDM-UHFFFAOYSA-N
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Description

1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea is a complex organic compound featuring a bipyrrole core structure

Scientific Research Applications

1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of similar compounds involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Future Directions

The future directions for this compound could involve further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea typically involves multiple steps, starting from the preparation of the bipyrrole core The bipyrrole core can be synthesized through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the bipyrrole core.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bismaleimidobenzene
  • 1,3-Phenylenebismaleimide
  • N,N’-1,3-Phenylenebismaleimide

Uniqueness

1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea is unique due to its bipyrrole core structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-4-22-21(26)23-14-19-16(2)17(3)25(15-18-10-6-5-7-11-18)20(19)24-12-8-9-13-24/h5-13H,4,14-15H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSQBBFQTCNQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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